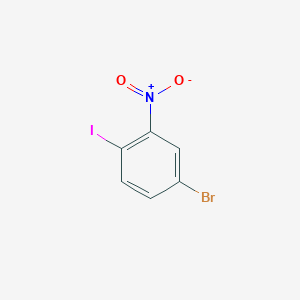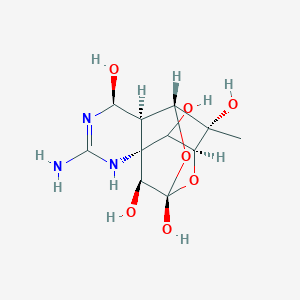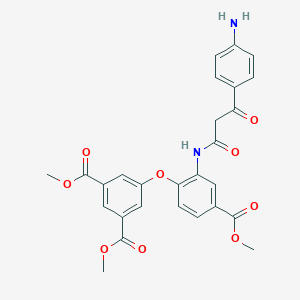![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans at 70–80° in the absence of acidic catalysts. This method develops 2,2-bis-(alkylthio)-propan-1-ols (Atavin et al., 1966). Additionally, the base-catalyzed transformations of 1-(allyloxy)- and 1-[2-(vinyloxy)ethoxy]-3-(2-propynyloxy)propan-2-ols lead to the formation of new 1-organyloxy-3-(2-propynyloxy)propan-2-ols (Dmitrieva et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of similar compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been determined by X-ray diffraction, providing insights into the structural aspects of such compounds (Percino et al., 2006).
Aplicaciones Científicas De Investigación
Green Solvents in Extraction Processes
The chemical compound 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, known for its solvent properties, has been explored as a green solvent alternative for the extraction of natural products and food ingredients. Rapinel et al. (2020) highlight its potential as a bio-based solvent, emphasizing its environmental and economic advantages over conventional petroleum-based solvents like hexane. This review focuses on the solvent's properties, extraction efficiency, toxicological profile, and its successful industrial transfer, which underscores its viability as an eco-friendly alternative for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).
Catalytic Systems for Alkane Oxidation
Chepaikin and Borshch (2015) discuss the use of rhodium complexes in homogeneous catalytic systems for the oxidative functionalization of alkanes, including methane and propane. This review delves into the experimental and quantum-chemical calculations surrounding the catalytic systems that contain rhodium halides and redox co-catalysts, offering insights into possible mechanisms for the oxidative functionalization of methane and propane. The study suggests that activation of methane may begin with the formation of a σ-complex with Rh, highlighting the need for further research into the development of efficient catalytic systems for alkane oxidation (Chepaikin & Borshch, 2015).
Hydrocarbon Separation using Porous Metal-Organic Frameworks
Kovalenko, Potapov, and Fedin (2022) review the application of porous metal-organic frameworks (MOFs) in the separation of industrially significant hydrocarbon mixtures, such as ethane/ethylene and propane/propylene. This review presents data on enhancing the efficiency of materials based on MOFs by understanding adsorption sites, the specifics of framework-substrate interactions, and the structural response of the framework during guest molecule incorporation. The paper critically analyzes achievements and unresolved problems in using MOFs for industrial hydrocarbon separation processes, indicating a promising direction for future research in this field (Kovalenko, Potapov, & Fedin, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYRZGYGAZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

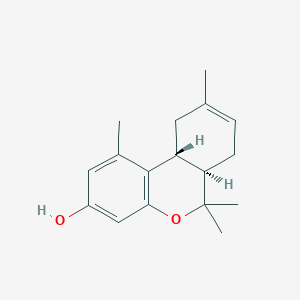
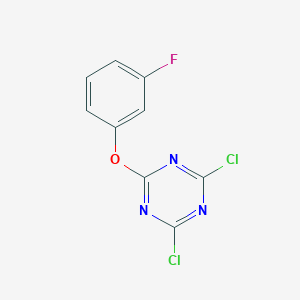

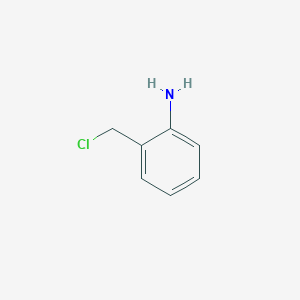
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
